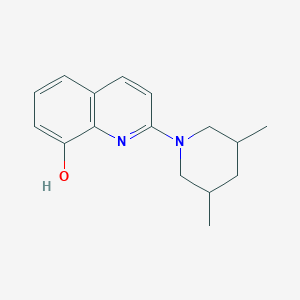

2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol

Descripción

2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol is a quinoline derivative featuring a hydroxyl group at the 8-position and a 3,5-dimethylpiperidinyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive 8-hydroxyquinoline derivatives, which exhibit anticancer, antimicrobial, and diagnostic applications .

Propiedades

Fórmula molecular |

C16H20N2O |

|---|---|

Peso molecular |

256.34 g/mol |

Nombre IUPAC |

2-(3,5-dimethylpiperidin-1-yl)quinolin-8-ol |

InChI |

InChI=1S/C16H20N2O/c1-11-8-12(2)10-18(9-11)15-7-6-13-4-3-5-14(19)16(13)17-15/h3-7,11-12,19H,8-10H2,1-2H3 |

Clave InChI |

UCULUPVOLPBLEB-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(CN(C1)C2=NC3=C(C=CC=C3O)C=C2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the Piperidine Ring: The 3,5-dimethylpiperidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium carbonate, phenylhydrazine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key differences between 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol and related compounds:

Key Observations:

Chelation Efficiency: The dimethylpiperidine group in the target compound introduces steric hindrance, likely reducing metal-binding efficiency compared to styryl-substituted analogs (STQ-Cl, STQ-NO₂) . Simpler 8-hydroxyquinolines, such as bis(quinolin-8-ol)silver(I), exhibit superior chelation due to unhindered hydroxyl groups .

Biological Activity: Styryl derivatives (STQ-Cl, STQ-NO₂) show pronounced cytotoxicity against cancer cells, attributed to electron-withdrawing groups (e.g., -NO₂) enhancing reactivity . The target compound’s dimethylpiperidine group may improve membrane permeability and reduce systemic toxicity, though direct anticancer data are pending.

Synthesis: The target compound’s synthesis likely benefits from reusable nanocatalysts (e.g., Zn complexes), avoiding toxic homogeneous catalysts and harsh conditions common in older methods .

Research Findings and Mechanistic Insights

- Chelation and Stability: Quinolin-8-ol derivatives form stable complexes with divalent cations (e.g., Zn²⁺, Mg²⁺), critical for anticancer activity. Styryl derivatives (STQ-Cl/NO₂) show higher chelation stability (logβ > 5.0) in physiological conditions compared to the target compound, where steric effects may lower binding affinity .

- Cytotoxicity: STQ-NO₂ exhibits IC₅₀ values of 12–15 µM against cancer cells, outperforming STQ-Cl (IC₅₀: 20–25 µM). The target compound’s bulky substituent may shift its mechanism from metal chelation to kinase inhibition or apoptosis induction .

- Catalytic Advancements: Modern methods employing nano MgO or graphene oxide (GO)-based catalysts improve yields (>85%) and reduce waste, contrasting with traditional acid-catalyzed routes (<70% yield) .

Actividad Biológica

2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol is a heterocyclic organic compound that combines the structural features of quinoline and piperidine. Its unique molecular structure, characterized by a quinoline moiety substituted with a 3,5-dimethylpiperidine group at the 2-position and a hydroxyl group at the 8-position, suggests significant potential for various biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol is C15H20N2O. The presence of both piperidine and quinoline structures enhances its pharmacological properties and interaction capabilities within biological systems.

Biological Activities

Research indicates that compounds containing both quinoline and piperidine structures exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol may possess similar effects, although specific data on this compound is still emerging.

- Anticancer Potential : The compound has been investigated for its potential anticancer activity. Preliminary studies suggest it may interact with specific protein targets involved in cancer pathways, warranting further pharmacological investigation.

- Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's . While specific data on this compound's inhibition efficacy is limited, its structural similarities to known inhibitors suggest potential activity.

Synthesis Methods

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol typically involves multi-step synthetic routes. Common methods include:

- Microwave-Assisted Synthesis : This technique has been employed to create libraries of quinoline derivatives with piperidine moieties, enhancing yield and reaction efficiency .

- Conventional Organic Synthesis : Traditional methods involve the sequential formation of the quinoline core followed by the introduction of the piperidine side chain through various substitution reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol. Key findings include:

- Substitution Patterns : The position and nature of substituents on the quinoline ring significantly affect biological activity. For instance, methyl substitutions at specific positions have been linked to enhanced cholinesterase inhibition .

Case Studies

Several studies have explored related compounds with promising results:

| Compound Name | IC50 (μM) | Biological Activity | Reference |

|---|---|---|---|

| Compound A | 9.68 | AChE Inhibition | |

| Compound B | 19.85 | AChE Inhibition | |

| Compound C | <20 | Anticancer Activity |

These findings highlight the potential of structurally related compounds in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.